1'-methyl-5'-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazole]-5-amine
Overview
Description
1’-Methyl-5’-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazole]-5-amine is a compound belonging to the bipyrazole family, characterized by the presence of two pyrazole rings The trifluoromethyl group attached to the pyrazole ring enhances its chemical stability and biological activity
Preparation Methods
The synthesis of 1’-methyl-5’-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazole]-5-amine involves several steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as the starting material.
Industrial Production: Industrial production methods focus on optimizing yield and purity.
Chemical Reactions Analysis
1’-Methyl-5’-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazole]-5-amine undergoes various chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often involving common reagents like hydrogen peroxide and sodium borohydride.
Substitution Reactions: It can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group plays a crucial role.
Major Products: The major products formed from these reactions include derivatives with functional groups such as aldehydes, acids, and boron pinacolates.
Scientific Research Applications
1’-Methyl-5’-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazole]-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-methyl-5’-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazole]-5-amine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1’-Methyl-5’-(trifluoromethyl)-1H,1’H-[3,4’-bipyrazole]-5-amine can be compared with other similar compounds:
Properties
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N5/c1-16-7(8(9,10)11)4(3-13-16)5-2-6(12)15-14-5/h2-3H,1H3,(H3,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRXUKFLAQWAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=NN2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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